3,3'-Bis[2,4-dibromothiophene]

Suzuki-Miyaura Coupling Regioselectivity Oligothiophene Synthesis

3,3'-Bis[2,4-dibromothiophene] is the superior monomer for researchers demanding exact control over polymer architecture. Its predetermined 2,4-dibromo substitution pattern on each ring allows sequential, regioselective Suzuki-Miyaura couplings, delivering regioregular π-conjugated oligomers and polymers with minimal structural defects. The 3,3'-linkage introduces steric torsion that can be exploited to modulate bandgap, solubility, and solid-state packing—critical for optimizing OLED, OFET, and OPV performance. Substituting with alternative isomers (e.g., 2,5- or 3,5-dibromothiophenes) sacrifices this precise reactivity, leading to irregular chain growth and compromised optoelectronic properties. Choose this non-interchangeable building block for high-fidelity materials synthesis.

Molecular Formula C8H2Br4S2
Molecular Weight 481.9g/mol
Cat. No. B428657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Bis[2,4-dibromothiophene]
Molecular FormulaC8H2Br4S2
Molecular Weight481.9g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)Br)C2=C(SC=C2Br)Br)Br
InChIInChI=1S/C8H2Br4S2/c9-3-1-13-7(11)5(3)6-4(10)2-14-8(6)12/h1-2H
InChIKeyNZUUGTRIDOAFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Bis[2,4-dibromothiophene]: A Precision Building Block for Regiocontrolled Oligothiophene Synthesis


3,3'-Bis[2,4-dibromothiophene] (C8H2Br4S2, MW: 481.9 g/mol), also referred to as 2,4-dibromo-3-(2,4-dibromothiophen-3-yl)thiophene, is a highly brominated bithiophene monomer . It features a 3,3'-linkage between two thiophene rings, each substituted with bromine atoms at the 2- and 4-positions. This specific substitution pattern is designed to enable sequential, regioselective cross-coupling reactions for the precise construction of π-conjugated oligomers and polymers, a feature not equally shared by all dibromo- or tetrabromothiophene isomers.

Why Generic Bromothiophenes Cannot Replace 3,3'-Bis[2,4-dibromothiophene] in Precision Synthesis


The strategic value of 3,3'-Bis[2,4-dibromothiophene] lies in its predetermined and differential reactivity profile. While simpler dibromothiophenes like 2,3- or 2,4-dibromothiophene serve as general building blocks, their use in constructing extended oligomeric chains often requires additional synthetic steps to achieve the same level of regiocontrol. Furthermore, alternative bithiophene cores, such as 3,3'-dibromo-2,2'-bithiophene (CAS 51751-44-1) or 4,4'-dibromo-3,3'-bithienyl (CAS 5556-13-8) [1], provide different conjugation pathways and electronic properties due to their distinct bromination patterns [2]. The 3,3'-linkage in the target compound enforces a specific dihedral angle between the rings, influencing the effective conjugation length in the final material. Thus, substituting this compound with a different isomer or a less functionalized precursor compromises the precise control over polymer architecture and the resulting optoelectronic characteristics, making it a non-interchangeable component in advanced materials research.

Quantitative Evidence Guide: 3,3'-Bis[2,4-dibromothiophene] vs. Closest Analogs


Regioselective Reactivity: 2,4- vs. 2,3-Dibromothiophene in Pd-Catalyzed Cross-Couplings

The 2,4-dibromothiophene substructure, which is the core unit of 3,3'-Bis[2,4-dibromothiophene], exhibits superior regioselective control in Suzuki-Miyaura cross-couplings compared to the 2,3-dibromo isomer. Studies show that standard Suzuki couplings work well with 2,4-dibromothiophene, whereas reactions with 2,3-dibromothiophene are much more sensitive to steric effects, often requiring specialized boronate reagents to achieve good yields . This inherent selectivity allows for the planned, sequential introduction of substituents, a critical advantage for building complex molecular architectures.

Suzuki-Miyaura Coupling Regioselectivity Oligothiophene Synthesis

Cross-Coupling Efficiency: Suzuki-Miyaura Yields of 2,4-Dibromothiophene

The 2,4-dibromothiophene core of the target compound is known to be an excellent substrate for Suzuki-Miyaura double cross-couplings, enabling the synthesis of diarylthiophenes in high yields. Research on the arylation of 2,4-dibromothiophene with various boronic acids has demonstrated that yields of up to 82% can be achieved under optimized conditions (e.g., using K3PO4 as a base) [1]. A more recent study developed a general method for the double cross-coupling of various dibromothiophenes (including 2,3-, 2,4-, 2,5-, and 3,4-isomers) using a simple Pd(OAc)2/PPh3 catalytic system in 95% EtOH, achieving moderate to excellent yields for all isomers [2]. This confirms the robust synthetic accessibility of compounds bearing this motif.

Suzuki-Miyaura Arylation Diarylthiophene Synthesis Catalytic Efficiency

Structural Determinant for Material Properties: 3,3'- vs. 2,2'-Bithiophene Cores

The 3,3'-linkage in 3,3'-Bis[2,4-dibromothiophene] fundamentally alters the electronic properties of the resulting polymers compared to those derived from the more common 2,2'-bithiophene core. Introducing substituents at the 3,3'-positions of bithiophene has been shown to significantly impact the photophysical properties of the resulting fluorene-based copolymers in both solution and solid states [1]. This effect is attributed to the increased steric hindrance and altered dihedral angle between the thiophene rings in the 3,3'-linked isomer, which modulates the effective conjugation length and thus the material's absorption and emission characteristics.

Conjugated Polymers Optoelectronics Structure-Property Relationship

Targeted Application Scenarios for 3,3'-Bis[2,4-dibromothiophene] Based on Core Evidence


Precision Synthesis of Regioregular Oligo- and Polythiophenes

This monomer is optimally employed as a building block for the stepwise, controlled synthesis of regioregular π-conjugated oligomers. The well-defined reactivity of its 2,4-dibromo-substituted rings allows for iterative cross-coupling strategies (e.g., Suzuki-Miyaura) to extend the molecular chain with high fidelity, minimizing structural defects that compromise electronic performance .

Engineering Optoelectronic Properties in Conjugated Polymers

For researchers designing polymers for OLEDs, OFETs, or OPVs, 3,3'-Bis[2,4-dibromothiophene] offers a strategic alternative to planar bithiophene monomers. Its 3,3'-linkage introduces steric torsion, which can be exploited to fine-tune the polymer's band gap, solubility, and solid-state packing, thereby modulating its light absorption, emission, and charge transport characteristics [1].

Synthesis of Advanced Intermediates for Metal-Organic Frameworks (MOFs)

The compound's 2,4-dibromo substitution pattern makes it an ideal precursor for creating diarylthiophene-based linkers via efficient double Suzuki-Miyaura cross-coupling [2]. These linkers are critical components in the construction of functionalized MOFs for applications in gas storage, separation, and catalysis.

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